REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:15]=NC2C(Br)=CC=CC=2Br)[C:6]=1[OH:25])([CH3:4])([CH3:3])[CH3:2].[F:26][C:27]1[C:33]([F:34])=[C:32]([F:35])[C:31]([F:36])=[C:30]([F:37])[C:28]=1[NH2:29].C(C1C(O)=C(C=C(C(C)(C)C)C=1)C=O)(C)(C)C>>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:15]=[N:29][C:28]2[C:27]([F:26])=[C:33]([F:34])[C:32]([F:35])=[C:31]([F:36])[C:30]=2[F:37])[C:6]=1[OH:25])([CH3:4])([CH3:3])[CH3:2]
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Name
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2,4-bis(tert-butyl)-6-[[(2,6-dibromophenyl)imino]methyl]phenol
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C=NC1=C(C=CC=C1Br)Br)O
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=C(C(=C1F)F)F)F
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=O)C=C(C1)C(C)(C)C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The product was purified by recrystallisation from hot MeOH
|
Type
|
CUSTOM
|
Details
|
isolated as yellow crystals
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C=NC1=C(C(=C(C(=C1F)F)F)F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |